Methyl 5-bromo-2-fluoro-3-iodobenzoate
Description
Methyl 5-bromo-2-fluoro-3-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂. This compound features a benzoate backbone substituted with bromo (Br), fluoro (F), and iodo (I) groups at the 5-, 2-, and 3-positions, respectively, and a methyl ester group at the 1-position. Its structural complexity makes it valuable in pharmaceutical and materials chemistry, particularly as an intermediate in Suzuki-Miyaura cross-coupling reactions or as a precursor for fluorinated drugs .
Properties
Molecular Formula |
C8H5BrFIO2 |
|---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 |
InChI Key |
QQCSEOUKQOXDJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Iodination of Amino-Substituted Precursors
A key approach involves starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester , which undergoes diazotization followed by iodination to yield this compound. This method is well-documented in patent CN111018740B and involves the following steps:
Step 1: Diazotization
The amino-substituted methyl benzoate is dissolved in an acidic medium (commonly sulfuric acid at 20% by mass) and cooled to 0–5 °C. Sodium nitrite is added portionwise to form the diazonium salt.
Step 2: Iodination
Sodium iodide or potassium iodide is added dropwise to the diazonium solution at low temperature (0–5 °C), facilitating the Sandmeyer-type substitution where the diazonium group is replaced by iodine.
Workup involves extraction with ethyl acetate, washing with sodium sulfite solution and saturated sodium chloride solution, followed by purification via column chromatography.
Yields for this iodination step typically range from 72% to 87%, with high purity confirmed by chromatographic and NMR methods.
Reaction Conditions and Reagents
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid medium | 20% sulfuric acid | Maintains low temperature and protonates amino group |
| Temperature | 0–5 °C | Critical to control diazonium salt stability |
| Sodium nitrite | Slight excess (1.2 equivalents) | Ensures complete diazotization |
| Iodide source | Sodium iodide or potassium iodide (2 eq.) | Provides iodide ion for substitution |
| Reaction time | 1–5 hours | Sufficient for complete conversion |
| Solvent for extraction | Ethyl acetate | Efficient organic extraction |
Alternative Preparation Routes and Related Compounds
While direct literature on this compound is limited, related compounds such as 5-bromo-3-fluoro-2-methylbenzoate have been prepared using diazotization and fluorination methods with hexafluorophosphoric acid and sodium nitrite in sulfuric acid, followed by post-treatment in 1,2-dichlorobenzene to avoid chlorinated byproducts. Although this method focuses on fluorination rather than iodination, it provides insight into handling halogenated benzoate esters under mild conditions.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, sulfuric acid, sodium nitrite | 0–5 °C | 1–5 hours | — | Formation of diazonium salt |
| Iodination | Sodium iodide or potassium iodide | 0–5 °C | 1–5 hours | 72–87 | Sandmeyer reaction to introduce iodine |
| Extraction & Purification | Ethyl acetate, sodium sulfite wash, column chromatography | Room temperature | — | — | Purification to isolate this compound |
| Optional Cyanation | Cuprous or zinc cyanide, NMP or DMF, nitrogen atmosphere | 60–120 °C | 2–10 hours | 88–91 | Conversion to nitrile derivatives (not mandatory) |
Analytical Data Supporting Purity and Structure
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic proton signals consistent with substitution patterns and methyl ester singlet near 3.9 ppm.
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and purity (~98%).
- Chromatographic Purification: Column chromatography using petroleum ether and ethyl acetate mixtures ensures high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acids .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in halogen exchange reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-fluoro-3-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Structural Isomers: Halogen Substitution Patterns
Key structural analogs differ in the positions of halogen substituents, which significantly influence reactivity and physical properties:
Analysis :
- Electronic Effects : The iodo group’s position (3 vs. 5) alters electron-withdrawing effects, impacting nucleophilic aromatic substitution rates.
- Steric Hindrance : Bulky substituents (e.g., I at position 3) may hinder reactions at adjacent positions.
Ester Group Variants
Replacing the methyl ester with ethyl or other esters modulates solubility and stability:
Analysis :
- Solubility : Ethyl esters generally exhibit lower water solubility due to increased hydrophobicity.
- Synthetic Utility : Ethyl esters may offer better stability under basic conditions.
Halogen-Swapped Analogs
Variation in halogen types (e.g., Br vs. Cl) affects reactivity and safety:
Analysis :
- Reactivity : Bromo groups are more reactive than chloro in cross-coupling reactions.
- Safety : Brominated compounds often pose higher toxicity risks compared to chlorinated analogs.
Biological Activity
Methyl 5-bromo-2-fluoro-3-iodobenzoate is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 358.93 g/mol. The presence of bromine, fluorine, and iodine substituents on the benzene ring significantly influences its chemical reactivity and biological properties. These halogens can enhance the compound's interaction with biological targets, making it a valuable candidate in drug discovery and development.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Fluorination : Substitution of hydrogen with fluorine.
- Bromination : Introduction of bromine using bromine (Br₂) in the presence of a catalyst.
- Iodination : Iodine (I₂) is introduced under oxidative conditions.
- Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
This compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.
Pharmacological Implications
Research indicates that halogenated compounds often exhibit enhanced bioactivity, including anti-cancer properties. This compound's derivatives have been explored for their pharmacological properties, demonstrating potential efficacy in drug development .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₇BrFIO₂ | Contains bromine, fluorine, and iodine; unique reactivity |
| Methyl 5-bromo-2-iodobenzoate | C₈H₇BrIO₂ | Lacks fluorine; different reactivity profile |
| Ethyl 5-bromo-2-fluoro-3-iodobenzoate | C₉H₇BrFIO₂ | Ethyl group instead of methyl; different solubility |
| Methyl 4-bromo-2-fluoro-5-iodobenzoate | C₈H₆BrFIO₂ | Different position of halogens; affects reactivity |
This comparison highlights how variations in halogen substitution patterns can influence the chemical behavior and potential applications of these compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological systems:
- Anti-Cancer Activity : Investigations have shown that derivatives exhibit significant anti-cancer effects through enzyme inhibition pathways .
- Binding Affinity Studies : Research has demonstrated that the compound interacts effectively with various enzymes and receptors, suggesting its potential as a therapeutic agent.
Q & A
Q. How can researchers optimize the synthesis of Methyl 5-bromo-2-fluoro-3-iodobenzoate to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization : Prioritize halogen introduction to minimize steric hindrance. For example, iodination at the meta position (C3) may precede bromination (C5) due to iodine’s lower reactivity in cross-coupling reactions .
- Reaction Conditions : Use NaHSO₃ as a mild reducing agent in DMF at 120°C under inert atmosphere (N₂) to stabilize intermediates, as demonstrated in analogous halogenated benzimidazole syntheses .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Reaction Optimization Table
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | NaHSO₃, DMF, 120°C, N₂ | Reduce side reactions | |
| 2 | I₂, HNO₃ (controlled temp) | Meta-directed iodination | |
| 3 | Br₂, FeCl₃ (catalytic) | Electrophilic bromination at C5 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Identify substituent positions via coupling patterns. For example, the fluorine atom (C2) causes splitting in adjacent protons (C1/C3), while iodine (C3) induces deshielding .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with isotopic clusters matching Br/I (e.g., m/z 386.85 for C₈H₅BrFIO₂) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal data (if crystallizable) .
Advanced Research Questions
Q. How do competing substituents (Br, I, F) influence regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Buchwald-Hartwig Amination : Iodine (C3) is preferentially replaced due to lower C-I bond dissociation energy vs. C-Br/C-F. Use Pd(OAc)₂/XPhos catalyst in toluene at 100°C .
- Sonogashira Coupling : Bromine (C5) reacts selectively under Pd(PPh₃)₄/CuI catalysis in THF/Et₃N (1:1). Fluorine’s electronegativity deactivates C2, suppressing side reactions .
- Controlled Reactivity : Sequential coupling (e.g., first I, then Br) avoids interference. Monitor via TLC and ¹⁹F-NMR to track fluorine’s electronic effects .
Q. How can researchers address stability challenges of this compound under varying conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C; avoid UV exposure to prevent C-I bond homolysis. Validate stability via periodic HPLC .
- Oxidative Degradation : Use antioxidant stabilizers (e.g., BHT) in non-polar solvents (hexane > DMSO). Monitor peroxide formation via iodometric titration .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). For reactions requiring heat, use short microwave-assisted protocols .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected coupling constants or isotopic patterns)?
Methodological Answer:
- Comparative Analysis : Benchmark ¹H-NMR shifts against analogs like Methyl 3-bromo-5-iodobenzoate (δ 7.8–8.2 ppm for aromatic protons) .
- Isotopic Simulation : Use software (e.g., MestReNova) to simulate expected Br/I isotopic clusters in HRMS and identify impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s anisotropic effects. For example, HSQC can correlate C2-F with adjacent carbons .
Q. What strategies enable selective deprotection or functionalization of the methyl ester group in complex syntheses?
Methodological Answer:
- Hydrolysis : Use LiOH/THF/H₂O (1:1) at 0°C to avoid cleaving halogens. Neutralize with HCl to recover the carboxylic acid intermediate .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without affecting aryl halides in biphasic systems (hexane/buffer) .
- Transesterification : React with benzyl alcohol (BnOH) and Ti(OiPr)₄ to generate benzyl esters for orthogonal protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
